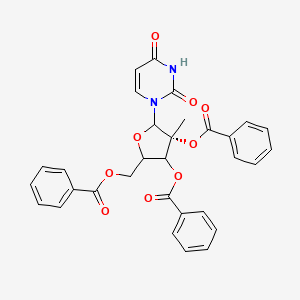
2',3',5'-tri-O-benzoyl-2'-C-methyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-methyloxolan-3-yl benzoate is a complex organic molecule It features a tetrahydropyrimidinyl group, multiple benzoyloxy groups, and a methyloxolan structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-methyloxolan-3-yl benzoate typically involves multiple steps:
Formation of the tetrahydropyrimidinyl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of benzoyloxy groups: Benzoylation reactions are carried out using benzoyl chloride in the presence of a base such as pyridine.
Construction of the methyloxolan ring: This step involves the cyclization of a suitable diol precursor under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyloxolan ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the benzoyloxy groups, converting them to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.
Biochemical Pathways: It may be used to probe biochemical pathways in cells.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Therapeutic Applications: Potential therapeutic applications include anti-cancer and anti-viral treatments.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Chemical Manufacturing: It may be used as a precursor in the manufacture of other chemicals.
作用機序
The mechanism of action of (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-methyloxolan-3-yl benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzoyloxy groups may facilitate binding to these targets, while the tetrahydropyrimidinyl group could interact with active sites or allosteric sites, modulating the activity of the target molecule.
類似化合物との比較
Similar Compounds
- (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-methyloxolan-3-yl acetate
- (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-methyloxolan-3-yl propionate
Uniqueness
The uniqueness of (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-methyloxolan-3-yl benzoate lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of multiple benzoyloxy groups and the tetrahydropyrimidinyl moiety distinguishes it from similar compounds, potentially leading to different interactions with biological targets and varied applications in research and industry.
特性
分子式 |
C31H26N2O9 |
|---|---|
分子量 |
570.5 g/mol |
IUPAC名 |
[(4R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H26N2O9/c1-31(42-28(37)22-15-9-4-10-16-22)25(41-27(36)21-13-7-3-8-14-21)23(19-39-26(35)20-11-5-2-6-12-20)40-29(31)33-18-17-24(34)32-30(33)38/h2-18,23,25,29H,19H2,1H3,(H,32,34,38)/t23?,25?,29?,31-/m1/s1 |
InChIキー |
MEWJCEWIFZELKA-UJZYCDFDSA-N |
異性体SMILES |
C[C@]1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
正規SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


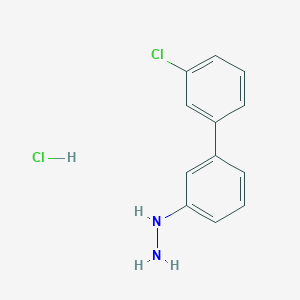
![5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14771193.png)
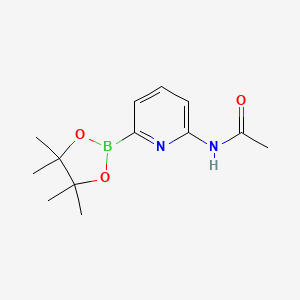
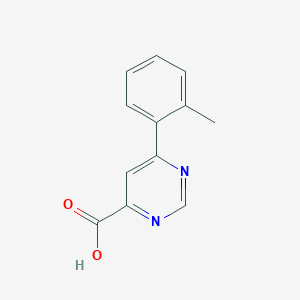
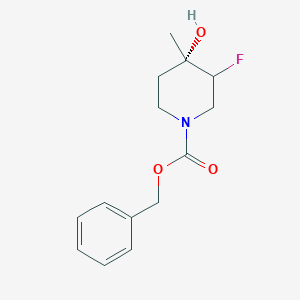
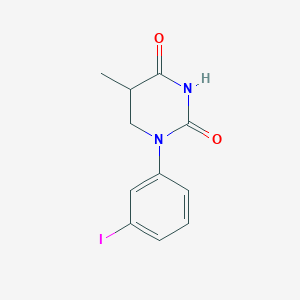
![1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol](/img/structure/B14771225.png)
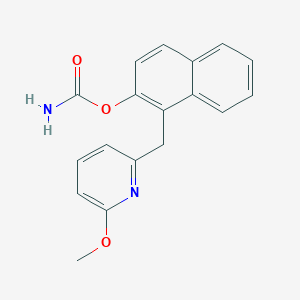
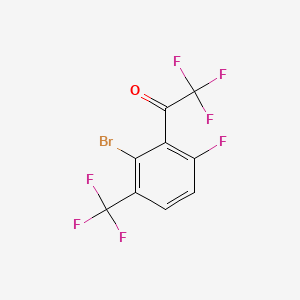
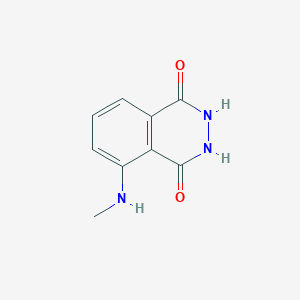
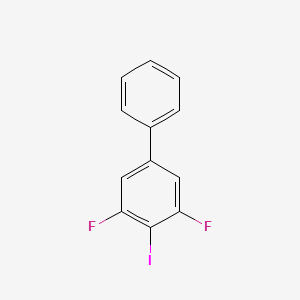
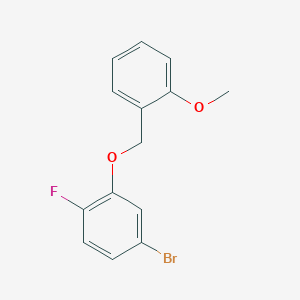
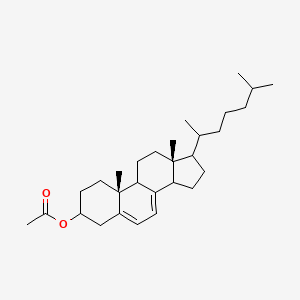
![benzyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B14771262.png)
